molecular formula C21H20N2O3 B5555205 3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one

3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one

Cat. No. B5555205
M. Wt: 348.4 g/mol
InChI Key: RVAQGDLGGDLLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. It was first identified in a high-throughput screen for compounds that promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory.

Scientific Research Applications

Anticancer Activity

One significant application of benzochromene derivatives is in the field of cancer research. A study by Ahagh et al. (2019) synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and tested their cytotoxic potencies on HT-29 cells. The study found that these compounds could induce apoptosis in colorectal cancer cells by affecting the expression of pro- and anti-apoptotic genes, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).

Antimicrobial Activity

Another area of research involves the antimicrobial properties of benzochromene derivatives. A study by Okasha et al. (2022) synthesized a pyran derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, and evaluated its antibacterial and antifungal activities. The compound showed favorable antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Okasha et al., 2022).

Antiviral Activity

The antiviral properties of bis(4H-chromene-3-carbonitrile) derivatives were also explored, specifically against the influenza H5N1 virus. The study by Abdella et al. (2017) highlighted the synthesis of these compounds and their investigation for anti-influenza virus activities, showcasing their potential in antiviral therapy (Abdella et al., 2017).

Synthetic Methodologies

Research by Golari et al. (2015) presented an efficient heterogeneous catalyst, silica-supported piperazine, for synthesizing 2-amino-2H-chromenes. This method highlights the role of piperazine-based catalysts in facilitating the synthesis of chromene derivatives under environmentally friendly conditions, contributing to green chemistry (Golari et al., 2015).

properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(18-14-17-8-4-5-9-19(17)26-21(18)25)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAQGDLGGDLLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.